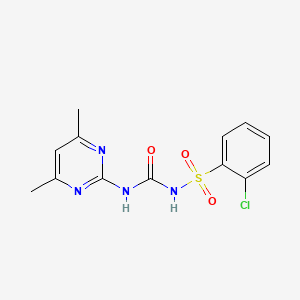
Benzenesulfonamide, 2-chloro-N-(((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)-
Cat. No. B1659407
Key on ui cas rn:
64900-69-2
M. Wt: 340.79 g/mol
InChI Key: LLKNJTUXPUNSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04546179
Procedure details


A slurry of 23.8 g (0.10 mole) 2-chlorobenzenesulfonyl chloride, 16.2 g (0.2 mole) potassium cyanate, 15.5 g (0.11 moles) 4,6-dimethyl-2-pyrimidinamine in 150 ml acetonitrile was stirred at reflux for 5 hours. The reaction was cooled to 25° and filtered. The solids were dissolved in water, filtered, and the filtrate acidified to give a solid A. The reaction filtrate was distilled in vacuo to remove solvent. The residue and Solid A were combined, dissolved in 200 ml of 5% sodium hydroxide and extracted with methylene chloride. The aqueous layer was then acidified, the solids collected, washed with water and dried to give 18.9 g (50.6% of theory) of the title compound. The m.p. and IR spectrum of the title compound were identical to those of an authentic sample prepared as described in U.S. Pat. No. 4,169,719.

Name
potassium cyanate
Quantity
16.2 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8](Cl)(=[O:10])=[O:9].[O-:12][C:13]#[N:14].[K+].[CH3:16][C:17]1[CH:22]=[C:21]([CH3:23])[N:20]=[C:19]([NH2:24])[N:18]=1>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH:14][C:13]([NH:24][C:19]1[N:20]=[C:21]([CH3:23])[CH:22]=[C:17]([CH3:16])[N:18]=1)=[O:12])(=[O:10])=[O:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)S(=O)(=O)Cl
|
|
Name
|
potassium cyanate
|
|
Quantity
|
16.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C#N.[K+]
|
|
Name
|
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC(=NC(=C1)C)N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 25°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solids were dissolved in water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid A
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The reaction filtrate was distilled in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solvent
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 200 ml of 5% sodium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

